N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide
Description
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide is a pyrazole-based acetamide derivative characterized by a 1-phenyl-1H-pyrazole core substituted at position 3 with a 4-butylphenyl group and at position 5 with a 2-chloroacetamide moiety. Structural analysis of such compounds typically employs crystallographic tools like SHELXL and visualization software such as ORTEP-3 .
Properties
IUPAC Name |
N-[5-(4-butylphenyl)-2-phenylpyrazol-3-yl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-2-3-7-16-10-12-17(13-11-16)19-14-20(23-21(26)15-22)25(24-19)18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZWLYCLSCMUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide typically involves the following steps:
Bromination: The starting material, 4-butylphenyl, undergoes bromination to introduce a bromine atom at the para-position.
Coupling Reaction: The brominated compound is then subjected to a coupling reaction with phenylhydrazine to form the pyrazole ring.
Chloroacetylation: Finally, the pyrazole derivative is treated with chloroacetyl chloride to introduce the chloroacetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyrazole ring or the chloroacetamide group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield pyrazole-5-one derivatives.
Reduction Products: Reduction can produce pyrazole-5-ylamine derivatives.
Substitution Products: Substitution reactions can lead to a wide range of functionalized pyrazoles and chloroacetamides.
Scientific Research Applications
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Compound A: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key differences: Position 1: 4-chlorophenyl (vs. phenyl in the target compound). Position 3: Cyano group (vs. 4-butylphenyl).
- Functional implications: The electron-withdrawing cyano group at position 3 may reduce pyrazole ring electron density, altering binding interactions in biological systems.
- Applications : This compound is a precursor in synthesizing Fipronil derivatives, highlighting its relevance in insecticide development .
Compound B: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Key differences :
- Incorporates a thiazole ring linked to the pyrazole core (vs. a chloroacetamide side chain).
- Position 3: Methyl group (vs. 4-butylphenyl).
- Reduced steric bulk at position 3 (methyl vs. butylphenyl) may improve solubility but decrease hydrophobic interactions .
Biological Activity
N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide is a compound of increasing interest due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a butylphenyl group and a chloroacetamide moiety. Its molecular formula is with a molecular weight of approximately 291.39 g/mol. The presence of the chloroacetamide group is significant as it often enhances biological activity through improved lipophilicity and membrane permeability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-substituted chloroacetamides, including our compound of interest. A study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of N-(Substituted Phenyl)-2-Chloroacetamides
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective (e.g., Staphylococcus aureus) | Moderate (e.g., Escherichia coli) | Moderate (e.g., Candida albicans) |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Less Effective | Highly Effective |
This table summarizes the antimicrobial activity of various compounds, indicating that our compound shows effectiveness particularly against Gram-positive bacteria while being moderately effective against Gram-negative bacteria and fungi .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is closely linked to their chemical structure. The position and nature of substituents on the phenyl ring significantly influence their efficacy. For instance, compounds with halogenated substituents tend to exhibit higher lipophilicity, facilitating better penetration through bacterial membranes.
Key Findings from SAR Studies:
- Lipophilicity : Increased lipophilicity correlates with enhanced antimicrobial activity.
- Substituent Position : Substituents in the para position generally yield better biological responses compared to ortho or meta positions.
- Functional Groups : The presence of electron-withdrawing groups (like Cl) enhances potency against specific pathogens.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent in treating resistant infections .
Case Study 2: QSAR Analysis
A quantitative structure-activity relationship (QSAR) analysis was conducted on a series of N-substituted phenyl chloroacetamides, including our compound. The analysis utilized cheminformatics tools to predict biological activity based on structural features. The findings confirmed that compounds adhering to Lipinski's rule of five showed better absorption and bioavailability, supporting their use in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
